Cas no 114333-58-3 (Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]-)
![Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]- structure](https://it.kuujia.com/scimg/cas/114333-58-3x500.png)
114333-58-3 structure
Nome del prodotto:Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]-
Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]-
- DTXSID60921328
- Buxaminone
- 3-(Dimethylamino)-4,4,14-trimethyl-9,19-cyclo-9,10-secopregna-9(11),10-dien-20-one
- 114333-58-3
-
- Inchi: InChI=1S/C26H41NO/c1-17(28)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(27(6)7)24(21,2)3/h12,16,20-23H,8-11,13-15H2,1-7H3
- Chiave InChI: MUTZYCDRKHRPOI-UHFFFAOYSA-N
- Sorrisi: CN(C)C1CCC2=CC3=CCC4(C)C(C)(CCC4C(=O)C)C3CCC2C1(C)C
Proprietà calcolate
- Massa esatta: 383.318815
- Massa monoisotopica: 383.318815
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 729
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 20.3
Proprietà sperimentali
- Densità: 1.02
- Punto di ebollizione: 490.2°C at 760 mmHg
- Punto di infiammabilità: 167.4°C
- Indice di rifrazione: 1.543
Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]- Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
114333-58-3 (Ethanone,1-[(3S,3aR,9S,10aR,12aR,12bS)-9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethylbenzo[4,5]cyclohept[1,2-e]inden-3-yl]-) Prodotti correlati
- 1806993-85-0(3'-Amino-2',6'-bis(trifluoromethyl)acetophenone)
- 2649022-72-8(1-(1-isocyanatoethyl)-1-methylcyclopropane)
- 1269527-67-4(5-(2,4-Dichlorobenzyl)oxy-1,3,4-thiadiazol-2-amine)
- 464932-74-9(3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride)
- 2034413-08-4(N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide)
- 1432792-69-2(4-tert-butylpiperidin-3-ol)
- 2128663-96-5(3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one)
- 1806799-44-9(5-Amino-3-(difluoromethyl)-2,4-dimethoxypyridine)
- 1632286-22-6(5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one)
- 2097933-33-8(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
